Technical Whitepaper: (2-Bromoethyl)cycloheptane
Technical Whitepaper: (2-Bromoethyl)cycloheptane
CAS Number: 22579-30-2 Synonyms: 1-Bromo-2-cycloheptylethane; (2-Bromoethyl)cycloheptane Molecular Formula: C₉H₁₇Br Molecular Weight: 205.14 g/mol [1]
Executive Summary & Chemical Identity
(2-Bromoethyl)cycloheptane is a specialized alkylating agent utilized primarily in medicinal chemistry and organic synthesis.[1] Unlike its smaller ring analogs (cyclopentyl and cyclohexyl), the cycloheptane moiety offers a unique steric profile and increased lipophilicity (LogP ~4.6), making it a critical tool for "scaffold hopping" and pharmacokinetic fine-tuning in drug discovery.
This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of (2-Bromoethyl)cycloheptane, designed for researchers requiring high-purity alkylation standards.
Physicochemical Profile
The following data represents the core specification for research-grade material.
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Sensitive to light (store in amber glass) |
| Boiling Point | ~235 °C (760 mmHg) | Extrapolated; typically distilled under vacuum |
| Density | ~1.23 g/cm³ | At 25°C |
| Refractive Index | Standard purity check | |
| Solubility | DCM, THF, Et₂O, Toluene | Immiscible in water |
| Flash Point | >95 °C | Closed Cup |
Synthetic Methodology (High-Fidelity Protocol)
While (2-Bromoethyl)cycloheptane is commercially available, in-house synthesis is often required to ensure freshness and eliminate HBr stabilizers that interfere with sensitive metal-catalyzed cross-couplings.[1]
Primary Route: Dehydroxybromination via Phosphorus Tribromide
The most reliable route converts 2-cycloheptylethanol to the bromide using phosphorus tribromide (PBr₃).[1] This method is superior to HBr/H₂SO₄ as it minimizes carbocation rearrangements common with cycloalkyl-adjacent chains.
Reagents:
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Substrate: 2-Cycloheptylethanol (1.0 eq)
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Reagent: Phosphorus Tribromide (PBr₃) (0.4 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether[1]
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Quench: Saturated NaHCO₃ solution
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
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Solvation: Dissolve 2-cycloheptylethanol (e.g., 10 mmol) in anhydrous DCM (30 mL) and cool to 0°C in an ice/salt bath.
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Addition: Add PBr₃ (4.0 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent elimination to vinyl cycloheptane.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1); the alcohol spot (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.8).
-
Quench: Cool back to 0°C. Slowly add sat. NaHCO₃ (20 mL) to neutralize phosphorous acid byproducts.
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Workup: Separate phases. Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation is recommended for >98% purity.
Synthetic Workflow Visualization
The following diagram illustrates the synthesis and critical decision points.
Figure 1: Dehydroxybromination workflow targeting high-purity alkyl halide synthesis.
Mechanistic Reactivity & Applications
(2-Bromoethyl)cycloheptane acts as a "lipophilic anchor."[1] The ethyl spacer prevents steric interference from the ring during nucleophilic attack, making it an ideal
Core Reactivity Patterns
-
C-N Bond Formation (Amine Alkylation):
-
Used to attach the cycloheptylethyl tail to piperazines or piperidines (common pharmacophores in GPCR ligands).
-
Conditions: K₂CO₃, MeCN, reflux.
-
-
C-C Bond Formation (Grignard/Malonate):
-
Grignard Formation: Reacts with Mg turnings in THF to form Cycloheptylethylmagnesium bromide. This is a versatile nucleophile for adding the cycloheptyl motif to ketones or aldehydes.
-
Note: Initiation can be sluggish; use iodine or dibromoethane to activate Mg.
-
Application in Drug Discovery (Sigma & Dopamine Receptors)
The cycloheptyl ring is often used to probe the size of hydrophobic binding pockets.
-
Sigma-1 (
) Receptor Ligands: The cycloheptyl group mimics the lipophilicity of adamantane or cyclohexyl groups but with different conformational flexibility.[1] -
Dopamine D2/D3 Antagonists: Used to synthesize analogs of haloperidol or similar butyrophenones where the lipophilic tail modulates receptor affinity and blood-brain barrier (BBB) penetration.[1]
Reactivity Pathway Diagram
Figure 2: Divergent synthetic utility of the cycloheptylethyl scaffold.[1]
Handling, Safety, and Storage
As an alkyl bromide, this compound poses specific hazards that must be managed via engineering controls.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
Storage Protocols
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Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
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Stability: Slowly decomposes releasing HBr upon exposure to light/moisture. If the liquid turns dark brown, distill before use.
References
-
PubChem Compound Summary. (2025). (2-Bromoethyl)cycloheptane (CAS 22579-30-2).[2] National Center for Biotechnology Information. Link[1][2]
-
LookChem. (2025). Chemical Properties of Cycloalkyl Bromides. Link
-
Scientific Update. (2020). The Cyclopropyl and Cycloalkyl Groups in Medicinal Chemistry. Link
-
Organic Syntheses. (1979). General Procedures for Conversion of Alcohols to Alkyl Bromides. Org. Synth. Coll. Vol. VI. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. (2-Bromoethyl)cycloheptane | C9H17Br | CID 227403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Bromoethyl)cyclopentane | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-phenylethane(103-63-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
